molecular formula C8H17NO B13178965 Ethyl[(3-methoxycyclobutyl)methyl]amine

Ethyl[(3-methoxycyclobutyl)methyl]amine

Katalognummer: B13178965
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: XQJXZNXMAQVENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl[(3-methoxycyclobutyl)methyl]amine is an organic compound with the molecular formula C8H17NO It is a cyclobutyl derivative, which means it contains a four-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-methoxycyclobutyl)methyl]amine typically involves the reaction of 3-methoxycyclobutanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 3-methoxycyclobutanone: This can be achieved through the methoxylation of cyclobutanone using methanol and an acid catalyst.

    Reaction with Ethylamine: The 3-methoxycyclobutanone is then reacted with ethylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl[(3-methoxycyclobutyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl[(3-methoxycyclobutyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl[(3-methoxycyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylamine: A simpler analog with a similar cyclobutyl ring structure but lacking the methoxy and ethyl groups.

    Methoxycyclobutane: Contains the methoxy group but lacks the amine functionality.

    Ethylamine: A simpler amine without the cyclobutyl and methoxy groups.

Uniqueness

Ethyl[(3-methoxycyclobutyl)methyl]amine is unique due to its combination of a cyclobutyl ring, methoxy group, and ethylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

N-[(3-methoxycyclobutyl)methyl]ethanamine

InChI

InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

XQJXZNXMAQVENP-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1CC(C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.